1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6,6-hexahydro-2-(1-aziridinyl)-2,4,4,6,6-pentakis(methylamino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BRN 6234084 is a chemical compound with unique properties and applications in various fields. It is known for its specific molecular structure and reactivity, making it a subject of interest in scientific research and industrial applications.
Vorbereitungsmethoden
The synthesis of BRN 6234084 involves several steps, including specific reaction conditions and reagents. The compound can be prepared through a series of organic reactions, often involving the use of catalysts and specific temperature and pressure conditions. Industrial production methods may vary, but they generally follow the principles of organic synthesis, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
BRN 6234084 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include specific solvents, temperatures, and catalysts to ensure the desired reaction pathway and product formation .
Wissenschaftliche Forschungsanwendungen
BRN 6234084 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis, facilitating the formation of complex molecules.
Biology: Employed in biochemical assays and studies to understand molecular interactions and pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Wirkmechanismus
The mechanism of action of BRN 6234084 involves its interaction with specific molecular targets and pathways. It may act by binding to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
BRN 6234084 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
3-Chlorobenzo[b]thiophene-2-carboxylic acid: Known for its use in organic synthesis and as a catalyst in certain reactions.
(1R,2R,3S,5R)-(-)-2,3-Pinanediol: A chiral organic compound used in the synthesis of pesticides and pharmaceutical intermediates.
Compared to these compounds, BRN 6234084 may offer distinct advantages in terms of reactivity, stability, and application potential, making it a valuable compound in various scientific and industrial fields.
Eigenschaften
CAS-Nummer |
89631-71-0 |
---|---|
Molekularformel |
C7H24N9P3 |
Molekulargewicht |
327.25 g/mol |
IUPAC-Name |
6-(aziridin-1-yl)-2-N,2-N',4-N,4-N',6-N-pentamethyl-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene-2,2,4,4,6-pentamine |
InChI |
InChI=1S/C7H24N9P3/c1-8-17(9-2)13-18(10-3,11-4)15-19(12-5,14-17)16-6-7-16/h8-12H,6-7H2,1-5H3 |
InChI-Schlüssel |
RZZKSSYMVXKVPS-UHFFFAOYSA-N |
Kanonische SMILES |
CNP1(=NP(=NP(=N1)(NC)N2CC2)(NC)NC)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.